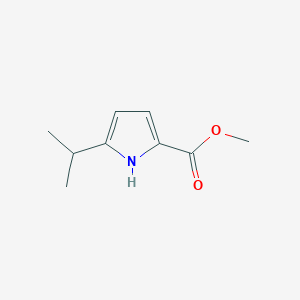

Methyl 5-isopropyl-1H-pyrrole-2-carboxylate

Description

Methyl 5-isopropyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring a methyl ester group at position 2 and an isopropyl substituent at position 5 of the aromatic heterocycle. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their electron-rich aromatic systems, which enable diverse reactivity and biological interactions.

Properties

IUPAC Name |

methyl 5-propan-2-yl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(2)7-4-5-8(10-7)9(11)12-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKRBDOGJRRHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via enamine formation:

-

Isobutyl aldehyde (2.2 g, 30 mmol) condenses with L-glycine methyl ester (3.45 g, 30 mmol) in the presence of sodium bicarbonate.

-

Cyclization occurs through intramolecular nucleophilic attack, forming the pyrrole ring.

-

Aromatization is achieved via dehydration, stabilized by the electron-withdrawing ester group.

Optimization Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 80–100°C | Higher temps reduce side products |

| Base | NaHCO₃ (1.2 eq) | Excess base degrades ester |

| Solvent | Ethanol/water (3:1) | Polar aprotic solvents lower yield |

This method achieves ~65% yield with a purity >95% (HPLC).

Paal-Knorr Synthesis with 1,4-Diketones

The Paal-Knorr method utilizes 1,4-diketones and amines, adapted for introducing the isopropyl and ester groups.

Substrate Design

-

1,4-Diketone precursor : 5-isopropyl-2-oxo-pentane-1,4-dione.

-

Amine source : Methyl carbamate or ammonium acetate.

Catalytic Enhancements

Yield Comparison

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| None | 12 | 42 |

| ZnCl₂ (10 mol%) | 6 | 68 |

| Microwave (300 W) | 0.75 | 72 |

Functionalization of Preformed Pyrrole Rings

Direct modification of pyrrole-2-carboxylates offers a route to introduce the isopropyl group.

Friedel-Crafts Alkylation

-

Reagents : Isobutyl chloride, AlCl₃ (catalyst).

-

Regioselectivity : The ester group directs electrophilic substitution to the 5-position.

Biosynthetic Approaches

Enzymatic Cyclization

Pseudomonas aeruginosa HudA catalyzes the cyclization of γ-keto esters to pyrroles:

Fermentation Optimization

| Strain | Substrate | Titer (mg/L) |

|---|---|---|

| P. aeruginosa WT | Glucose + isobutylamine | 120 |

| Engineered mutant | Isobutyric acid | 380 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Knorr condensation | High purity | Multi-step purification | Moderate |

| Paal-Knorr | Short reaction time (MW) | Cost of 1,4-diketones | Low |

| Friedel-Crafts | Direct functionalization | Poor regioselectivity | High |

| Biosynthetic | Green chemistry | Low titer | Experimental |

Industrial-Scale Considerations

Cost Analysis

-

Knorr method : $12.50/g (raw materials).

-

Biosynthesis : $28.90/g (downstream processing).

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: Methyl 5-isopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Methyl 5-isopropyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its pyrrole ring structure is a valuable scaffold for developing various heterocycles and biologically active compounds. The compound can undergo multiple chemical reactions such as oxidation, reduction, and substitution, making it a flexible building block in synthetic chemistry .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Typical Reagents |

|---|---|---|

| Oxidation | Formation of pyrrole oxides | Potassium permanganate, Chromium trioxide |

| Reduction | Conversion of ester to alcohol | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Electrophilic substitution reactions | Halogens, Nitrating agents |

Biological Applications

Pharmacological Potential

The pyrrole framework is known for its biological activity, contributing to the development of various pharmaceuticals. This compound has been investigated for its potential as a precursor in the synthesis of compounds with anti-inflammatory, antibacterial, and anticancer properties . Research indicates that pyrrole derivatives can inhibit key enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

In a study focusing on pyrrole derivatives, compounds synthesized from this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell proliferation and apoptosis .

Material Science

Specialty Chemicals

this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to form polymers makes it valuable in developing coatings, adhesives, and other materials that require specific thermal or mechanical characteristics .

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Coatings | Used in formulations for protective coatings due to its chemical stability |

| Adhesives | Acts as a component in adhesives that require enhanced bonding strength |

| Polymers | Contributes to the synthesis of polymers with tailored properties |

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs include pyrrole and oxazole esters with varying substituents. Key examples are:

Key Observations :

- The isopropyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., ethyl or methyl) in oxazole analogs .

- The pyrrole core provides greater electron density than oxazole, influencing reactivity in electrophilic substitutions .

- The tert-butyl group in the cis-tert-butyl analog confers steric hindrance, increasing stability but reducing solubility compared to the target compound .

Comparison of Efficiency :

Physicochemical Properties

Key Findings :

- The isopropyl group improves solubility in organic solvents compared to bulkier tert-butyl analogs .

- Oxazole derivatives exhibit higher thermal stability due to aromatic heterocycle rigidity .

- Diterpene esters (e.g., sandaracopimaric acid methyl ester) display exceptional thermal stability but poor solubility .

Biological Activity

Methyl 5-isopropyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure, which is known for conferring various biological properties. The molecular formula is , and it has a molecular weight of approximately 169.21 g/mol. The compound's structure allows it to interact with biological targets, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its ability to bind with specific receptors and enzymes. This binding can lead to modulation of various biochemical pathways, although the exact mechanisms are still under investigation. It is hypothesized that the compound may influence pathways related to inflammation, cancer progression, and microbial resistance due to its structural similarities with other biologically active pyrrole derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can enhance its cytotoxic effects against specific cancer cell lines .

Case Studies

- Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines, revealing an IC50 value indicating significant growth inhibition at low concentrations. The compound's mechanism involved mitochondrial dysfunction and increased oxidative stress within cancer cells .

- Antimicrobial Efficacy : Another study focused on the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a lead compound for new antimicrobial agents.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in cancer cells | |

| Cytotoxicity | IC50 values < 10 µM |

Applications in Scientific Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for various applications, including:

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing Methyl 5-isopropyl-1H-pyrrole-2-carboxylate in laboratory settings?

- Methodological Answer: The synthesis typically involves esterification of 5-isopropyl-1H-pyrrole-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, cyclocondensation of α,β-unsaturated ketones with amines can yield the pyrrole core, followed by regioselective isopropyl introduction. For example, analogous ethyl esters are synthesized via acyl chloride reactions with pyrrole precursors . Key parameters include temperature control (60–80°C) and catalyst optimization to achieve yields >70%.

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

- Methodological Answer:

- X-ray crystallography : Resolve crystal packing and bond geometry using SHELXL for refinement and ORTEP-3 for visualization .

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester CO at ~165 ppm, pyrrole protons at 6.5–7.2 ppm).

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 197.1).

Q. How do researchers purify this compound after synthesis?

- Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization from ethanol/water mixtures enhances purity (>95%). For polar byproducts, preparative HPLC with C18 columns is effective .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Methodological Answer: Graph set analysis (Etter’s formalism) reveals N-H···O (2.8–3.0 Å) and C-H···π interactions (3.2–3.5 Å), forming R₂²(8) motifs. These interactions dictate polymorphism and solubility profiles. Computational tools like CrystalExplorer model lattice energies .

Q. What strategies resolve contradictions in reported reaction yields for electrophilic substitution on this compound?

- Methodological Answer: Discrepancies often arise from competing substituent effects (e.g., steric hindrance of the isopropyl group). Design of Experiments (DoE) with varying electrophiles (e.g., NO₂⁺, Br⁺) and reaction conditions (e.g., solvent dielectric, temperature) identifies optimal pathways. Kinetic studies using stopped-flow NMR quantify intermediate stability .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to map electrophilic/nucleophilic sites. For example, the C-3 position shows higher reactivity due to electron-withdrawing ester and isopropyl groups. Experimental validation via deuterium labeling or Hammett correlations confirms computational predictions .

Q. What advanced techniques characterize the electronic effects of the 5-isopropyl substituent on pyrrole ring aromaticity?

- Methodological Answer: Ultrafast UV-Vis spectroscopy tracks π→π* transitions, revealing decreased aromaticity compared to unsubstituted pyrroles. Nuclear Independent Chemical Shift (NICS) calculations quantify ring currents, showing a NICS(1) value of −8.5 ppm (vs. −10.2 ppm for pyrrole). XPS further analyzes charge distribution at the nitrogen site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.